

X-ray crystal structure analysis of Dimethyl 2,3-naphthalenedicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 2,3-naphthalenedicarboxylate*

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An Objective Comparison of X-ray Crystal Structure Analysis Methods for Naphthalene Dicarboxylate Derivatives

For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating these structures, providing crucial insights into the material's properties. This guide offers a comparative analysis of the X-ray crystal structure of a derivative of **Dimethyl 2,3-naphthalenedicarboxylate** and discusses alternative analytical approaches for related isomers.

Comparison of Crystallographic Data

While a complete, publicly available crystal structure for **Dimethyl 2,3-naphthalenedicarboxylate** is not readily found, a detailed analysis of a closely related compound, Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, provides valuable comparative data. The presence of additional phenyl and oxo groups is expected to significantly influence the crystal packing and molecular conformation compared to the parent **Dimethyl 2,3-naphthalenedicarboxylate**.

Below is a summary of the crystallographic data for Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate[1]. This data can serve as a benchmark when analyzing **Dimethyl 2,3-naphthalenedicarboxylate** or its other isomers, such as Dimethyl 2,6-naphthalenedicarboxylate and Dimethyl 2,7-naphthalenedicarboxylate.

Table 1: Crystallographic Data for Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate[1]

Parameter	Value
Empirical Formula	C ₂₆ H ₂₀ O ₅
Formula Weight	412.43
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	15.8021 (8) Å
b	7.4706 (4) Å
c	17.8599 (9) Å
α	90°
β	96.581 (2)°
γ	90°
Volume	2094.49 (19) Å ³
Z	4
Data Collection & Refinement	
Diffractometer	Bruker Kappa APEXII
R _{int}	0.028
Final R indices [I>2σ(I)]	R ₁ = 0.039, wR ₂ = 0.108
Goodness-of-fit on F ²	1.03

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The specific details for the analysis of Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate are provided as a representative example.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction were prepared by the slow evaporation of an ethyl acetate solution of the title compound at room temperature[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker Kappa APEXII diffractometer. Data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296 K. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97[1]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[1].

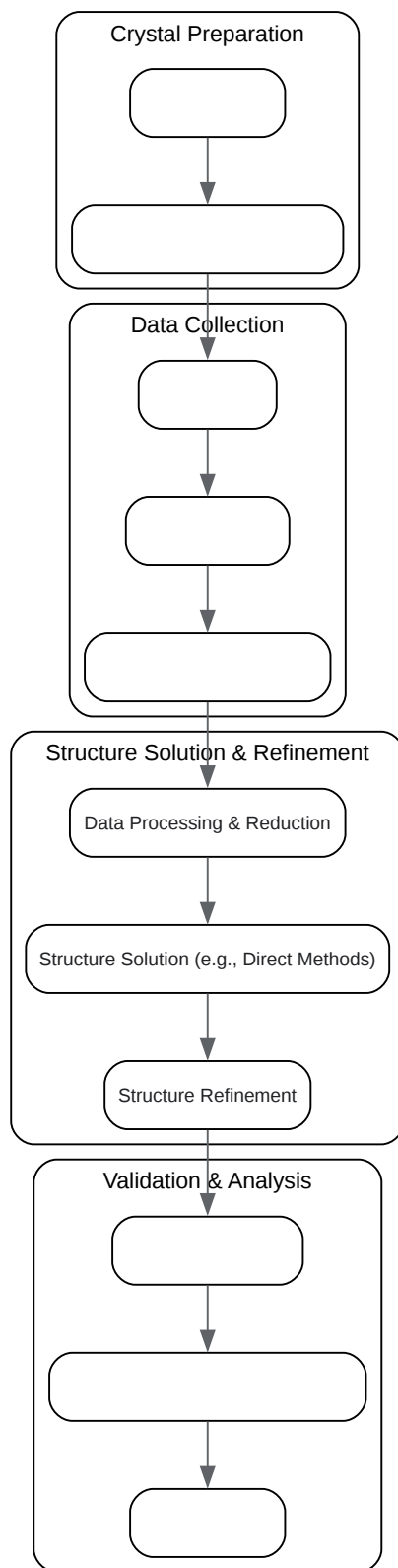
Alternative Structural Analysis Methods

When single crystals of sufficient quality are not available, other techniques can provide structural information.

- Powder X-ray Diffraction (PXRD): This technique is valuable for analyzing polycrystalline samples. While it may not provide the same level of detail as single-crystal analysis, it is a powerful tool for identifying crystalline phases and determining unit cell parameters.[2][3]
- Computational Crystal Structure Prediction (CSP): CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based on its chemical diagram.[4] This can be a useful tool for exploring potential polymorphs and understanding packing motifs, especially when experimental data is scarce.

Logical Workflow of Single-Crystal X-ray Structure Analysis

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: Workflow of Single-Crystal X-ray Crystallography.

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